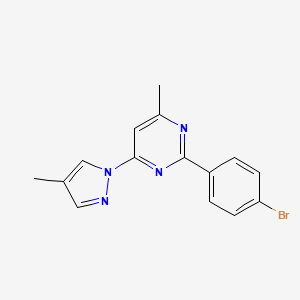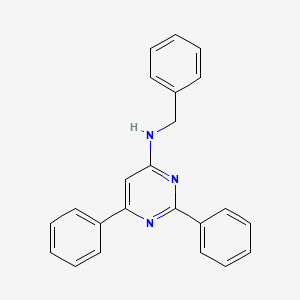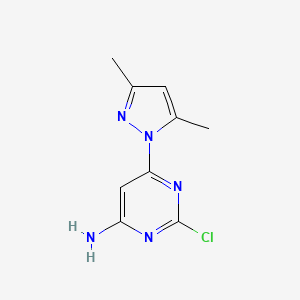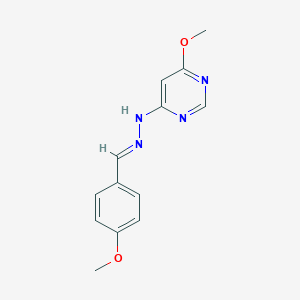
N-(4-methoxyphenyl)-2,6-diphenyl-4-pyrimidinamine
Descripción general
Descripción
N-(4-methoxyphenyl)-2,6-diphenyl-4-pyrimidinamine, also known as PD173074, is a small molecule inhibitor that targets fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that play a crucial role in the regulation of cell growth, differentiation, and survival. PD173074 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
N-(4-methoxyphenyl)-2,6-diphenyl-4-pyrimidinamine exerts its effects by inhibiting the activity of FGFRs. FGFRs are transmembrane receptors that bind to fibroblast growth factors (FGFs) and activate downstream signaling pathways that regulate cell growth, differentiation, and survival. N-(4-methoxyphenyl)-2,6-diphenyl-4-pyrimidinamine binds to the ATP-binding site of FGFRs and prevents the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2,6-diphenyl-4-pyrimidinamine has been shown to have several biochemical and physiological effects. In cancer cells, N-(4-methoxyphenyl)-2,6-diphenyl-4-pyrimidinamine inhibits the activity of FGFRs and downstream signaling pathways, leading to decreased cell growth and survival. N-(4-methoxyphenyl)-2,6-diphenyl-4-pyrimidinamine has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity. In addition, N-(4-methoxyphenyl)-2,6-diphenyl-4-pyrimidinamine has been studied for its potential applications in other diseases such as pulmonary fibrosis and retinal degeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxyphenyl)-2,6-diphenyl-4-pyrimidinamine has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and purified. Another advantage is that it has been extensively studied for its potential therapeutic applications in cancer and other diseases. However, one limitation is that it may have off-target effects on other receptor tyrosine kinases. In addition, N-(4-methoxyphenyl)-2,6-diphenyl-4-pyrimidinamine has limited solubility in aqueous solutions, which may affect its bioavailability and potency.
Direcciones Futuras
There are several future directions for the study of N-(4-methoxyphenyl)-2,6-diphenyl-4-pyrimidinamine. One direction is the development of more potent and selective FGFR inhibitors. Another direction is the investigation of the potential applications of N-(4-methoxyphenyl)-2,6-diphenyl-4-pyrimidinamine in other diseases such as pulmonary fibrosis and retinal degeneration. In addition, the combination of N-(4-methoxyphenyl)-2,6-diphenyl-4-pyrimidinamine with other anti-cancer agents may enhance its therapeutic efficacy. Overall, N-(4-methoxyphenyl)-2,6-diphenyl-4-pyrimidinamine has significant potential as a therapeutic agent for the treatment of cancer and other diseases, and further research is needed to fully explore its potential.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-2,6-diphenyl-4-pyrimidinamine has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. N-(4-methoxyphenyl)-2,6-diphenyl-4-pyrimidinamine has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity. In addition, N-(4-methoxyphenyl)-2,6-diphenyl-4-pyrimidinamine has been studied for its potential applications in other diseases such as pulmonary fibrosis and retinal degeneration.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2,6-diphenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-27-20-14-12-19(13-15-20)24-22-16-21(17-8-4-2-5-9-17)25-23(26-22)18-10-6-3-7-11-18/h2-16H,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXMUXNKMBFKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2,6-diphenylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(dimethylamino)benzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3843267.png)
![4-butoxybenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3843271.png)
![1-(3-nitrophenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3843293.png)
![1-(pentafluorophenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3843295.png)
![1-(3,4-dichlorophenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3843301.png)
![3-fluorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3843309.png)
![2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethanol](/img/structure/B3843312.png)






